molecular formula C21H38Sn B14727584 Tricyclohexyl(prop-2-en-1-yl)stannane CAS No. 13121-83-0

Tricyclohexyl(prop-2-en-1-yl)stannane

Cat. No.: B14727584
CAS No.: 13121-83-0
M. Wt: 409.2 g/mol
InChI Key: CYOAVLIWWBNLFN-UHFFFAOYSA-N
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Description

Tricyclohexyl(prop-2-en-1-yl)stannane is an organotin compound with the molecular formula C21H38Sn It is characterized by the presence of three cyclohexyl groups and a prop-2-en-1-yl group attached to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexyl(prop-2-en-1-yl)stannane can be synthesized through the reaction of tricyclohexyltin chloride with allyl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:

Cy3SnCl+CH2=CHCH2MgBrCy3SnCH2CH=CH2+MgBrCl\text{Cy}_3\text{SnCl} + \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Cy}_3\text{SnCH}_2\text{CH=CH}_2 + \text{MgBrCl} Cy3​SnCl+CH2​=CHCH2​MgBr→Cy3​SnCH2​CH=CH2​+MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tricyclohexyltin oxide.

    Reduction: It can be reduced to form tricyclohexyltin hydride.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under mild conditions.

Major Products

    Oxidation: Tricyclohexyltin oxide.

    Reduction: Tricyclohexyltin hydride.

    Substitution: Various substituted tricyclohexyltin compounds depending on the nucleophile used.

Scientific Research Applications

Tricyclohexyl(prop-2-en-1-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of tricyclohexyl(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclohexyl(prop-2-enyl)stannane
  • Tricyclohexyl(prop-2-ynyl)stannane
  • Tricyclohexylmethylstannane

Uniqueness

Tricyclohexyl(prop-2-en-1-yl)stannane is unique due to its specific combination of cyclohexyl and allyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

13121-83-0

Molecular Formula

C21H38Sn

Molecular Weight

409.2 g/mol

IUPAC Name

tricyclohexyl(prop-2-enyl)stannane

InChI

InChI=1S/3C6H11.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;3H,1-2H2;

InChI Key

CYOAVLIWWBNLFN-UHFFFAOYSA-N

Canonical SMILES

C=CC[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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